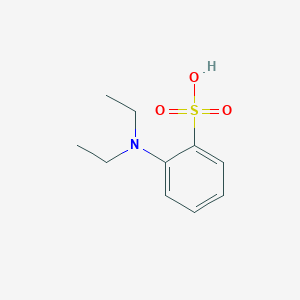

Benzenesulfonic acid, (diethylamino)-

Description

Foundational Significance in Organic and Analytical Chemistry

In the realm of organic chemistry , 3-(diethylamino)benzenesulfonic acid and its derivatives are of fundamental importance, primarily as intermediates in the synthesis of a wide array of organic molecules, most notably dyes. The presence of both the sulfonic acid group and the diethylamino group imparts specific properties that make it a versatile building block. The sulfonic acid group enhances water solubility, a crucial characteristic for many dye applications, while the diethylamino group acts as a potent auxochrome, a group that intensifies the color of a chromophore. This dual functionality allows for the creation of a diverse palette of colors with varying properties. For instance, related compounds like 3-((ethyl(m-tolyl)amino)methyl)benzenesulfonic acid are key precursors in the synthesis of various acid dyes, including Acid Blue 104 and Acid Green 22. Similarly, 3-(ethyl(phenyl)amino)methyl)benzenesulfonic acid is a crucial intermediate for a range of dyes such as Food Blue 2, Acid Violet 49, and Acid Green 3.

In analytical chemistry , while specific applications of 3-(diethylamino)benzenesulfonic acid itself are not extensively documented in mainstream literature, the broader class of alkylbenzenesulfonic acids plays a significant role as ion-pairing agents in high-performance liquid chromatography (HPLC). These agents are added to the mobile phase to enhance the retention and separation of ionic or highly polar analytes on reversed-phase columns. The sulfonic acid moiety provides the ionic character necessary for this function. Although direct research on 3-(diethylamino)benzenesulfonic acid as an ion-pairing agent is not prominent, its structural features are consistent with compounds used for this purpose.

Historical Development of Research on Substituted Benzenesulfonic Acids

The study of benzenesulfonic acid and its derivatives has a rich history dating back to the 19th century. The parent compound, benzenesulfonic acid, has been known since at least the 1880s, with its synthesis from benzene (B151609) and sulfuric acid being a well-established reaction by 1916. acs.org The development of substituted benzenesulfonic acids followed, driven by the burgeoning synthetic dye industry in the late 19th and early 20th centuries.

The introduction of amino and substituted amino groups onto the benzene ring of benzenesulfonic acid was a pivotal development. Early research focused on understanding the directing effects of these substituents in electrophilic aromatic substitution reactions, which was crucial for the controlled synthesis of specific isomers. Patents from the mid-20th century, such as one from 1941, detail the manufacture of various benzenesulfonic acid derivatives, highlighting the industrial importance of these compounds even then.

The synthesis of amino-substituted benzenesulfonic acids has been a subject of continuous refinement. Various methods have been developed to introduce the sulfonic acid group onto an already substituted benzene ring or to introduce the amino group onto a benzenesulfonic acid scaffold. These synthetic strategies have been adapted and optimized over the decades to improve yields, selectivity, and environmental compatibility.

Current Research Frontiers and Interdisciplinary Perspectives

The contemporary research landscape for 3-(diethylamino)benzenesulfonic acid and related functionalized benzenesulfonic acids extends far beyond their traditional use in dye synthesis, touching upon materials science, electrochemistry, and biochemistry.

In materials science , a significant area of investigation is the functionalization of nanomaterials with benzenesulfonic acid derivatives. For instance, recent studies have explored the covalent functionalization of graphene nanopores with benzenesulfonic groups to create highly efficient proton exchange membranes (PEMs). These functionalized membranes exhibit enhanced proton permeability and selectivity, which are critical for applications in fuel cells and other energy conversion devices. The sulfonic acid groups act as proton shuttles, facilitating efficient proton transport.

In the field of electrochemistry , substituted benzenesulfonic acids are being investigated for their role in electroplating processes. For example, certain organic compounds containing sulfonic acid groups are used as additives in copper electroplating baths to improve the quality and brightness of the deposited copper layer. google.com While direct studies on 3-(diethylamino)benzenesulfonic acid in this context are not widespread, the known behavior of related compounds suggests potential applications.

From a biochemical and medicinal chemistry perspective, derivatives of benzenesulfonamide (B165840), which can be synthesized from benzenesulfonic acids, are a well-established class of compounds with diverse biological activities. Recent research has focused on the design and synthesis of novel benzenesulfonamide derivatives as potential anticancer and antimicrobial agents. For example, certain benzenesulfonamides have been shown to act as inhibitors of carbonic anhydrase IX, an enzyme overexpressed in many types of cancer. nih.gov Furthermore, there is growing interest in the microbial desulfonation of substituted benzenesulfonic acids, a process that has environmental implications for the biodegradation of these compounds. nih.gov

Structure

3D Structure

Properties

CAS No. |

135597-64-7 |

|---|---|

Molecular Formula |

C10H15NO3S |

Molecular Weight |

229.30 g/mol |

IUPAC Name |

2-(diethylamino)benzenesulfonic acid |

InChI |

InChI=1S/C10H15NO3S/c1-3-11(4-2)9-7-5-6-8-10(9)15(12,13)14/h5-8H,3-4H2,1-2H3,(H,12,13,14) |

InChI Key |

XIBBLFMAVGCPRW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=CC=C1S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering

Established Synthetic Routes to 3-(Diethylamino)benzenesulfonic Acid

The most common and established method for synthesizing 3-(diethylamino)benzenesulfonic acid is through the direct electrophilic aromatic substitution of N,N-diethylaniline.

The direct sulfonation of N,N-diethylaniline (also known as 3-(diethylamino)benzene) involves its reaction with a potent sulfonating agent. Typically, fuming sulfuric acid (oleum) or concentrated sulfuric acid is used. The reaction proceeds via an electrophilic aromatic substitution mechanism.

The diethylamino group (-N(C₂H₅)₂) is an activating group and an ortho-, para-director. However, in the strongly acidic conditions required for sulfonation, the nitrogen atom of the amino group is protonated, forming the diethylanilinium ion. This protonated group, -N⁺H(C₂H₅)₂, is strongly deactivating and acts as a meta-director. Consequently, the incoming electrophile, sulfur trioxide (SO₃) or its protonated form (HSO₃⁺), attacks the meta position of the benzene (B151609) ring, leading to the formation of 3-(diethylamino)benzenesulfonic acid. byjus.comstackexchange.com The reaction can be summarized as follows:

C₆H₅N(C₂H₅)₂ + H₂SO₄/SO₃ → 3-HO₃SC₆H₄N(C₂H₅)₂ + H₂O

In some cases, the reaction may initially form the N-sulfonated product (a sulfamate), which then rearranges at higher temperatures to the more stable ring-sulfonated isomers, primarily the para- and meta-products. stackexchange.comresearchgate.net

The efficiency and yield of the sulfonation process are highly dependent on the reaction conditions. Key parameters that require optimization include temperature, reaction time, and the concentration of the sulfonating agent. The primary goal is to maximize the conversion of N,N-diethylaniline to the desired meta-sulfonated product while minimizing the formation of byproducts, such as diphenyl sulfones and undesired isomers. researchgate.net

High concentrations of sulfur trioxide and elevated temperatures can increase the reaction rate but also promote the formation of sulfones, which are difficult to separate from the final product. A Chinese patent describing the synthesis of benzenesulfonic acid using liquid sulfur trioxide highlights that controlling the feed rate and maintaining the temperature between 70-75°C can achieve yields as high as 95.5% while keeping the formation of the sulfone byproduct below 2.2%. google.com A careful balance of these parameters is crucial for achieving high purity and yield on an industrial scale.

Below is a data table outlining the typical parameters influencing the sulfonation of aromatic amines and their general effects on the reaction outcome.

| Parameter | Condition Range | Effect on Yield/Purity | Notes |

|---|---|---|---|

| Temperature | 50 - 120°C | Higher temperatures increase reaction rate but may also increase sulfone byproduct formation. | Optimal temperature is a trade-off between reaction speed and selectivity. |

| Reaction Time | 1 - 5 hours | Sufficient time is needed for complete conversion; prolonged time at high temperatures can lead to degradation or side reactions. | Monitoring by techniques like TLC or HPLC is recommended to determine completion. |

| Sulfonating Agent | Conc. H₂SO₄, Oleum (10-30% SO₃) | Oleum is more reactive and allows for lower reaction temperatures but increases the risk of side reactions. | The choice of agent depends on the desired reactivity and process control capabilities. |

| Reagent Molar Ratio | 1:1 to 1:3 (Aromatic:SO₃) | An excess of the sulfonating agent can drive the reaction to completion but complicates purification and increases waste. | Stoichiometric control is key to optimizing atom economy and reducing downstream processing. |

Industrial Production Approaches and Process Scale-up

Scaling up the synthesis of 3-(diethylamino)benzenesulfonic acid from the laboratory to an industrial scale presents challenges related to heat management, process safety, and efficiency. Modern chemical engineering has introduced advanced reactor technologies to address these issues.

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for many industrial chemical syntheses, particularly for highly exothermic reactions like sulfonation. mdpi.com Continuous flow reactors, such as microreactors or packed-bed reactors, offer significantly improved heat and mass transfer compared to large batch vessels. researcher.lifeepa.gov This precise control over reaction parameters minimizes temperature gradients and hotspots, leading to better selectivity and reduced byproduct formation. mdpi.com

The small reactor volume inherent in flow systems enhances process safety by limiting the amount of hazardous material present at any given moment. Furthermore, scaling up production in a continuous flow system is often achieved by operating the reactor for longer periods or by "numbering-up" (running multiple reactors in parallel), which is more straightforward and predictable than scaling up batch reactors. mdpi.com

The following table compares the key features of batch versus continuous flow processing for aromatic sulfonation.

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Poor; difficult to control temperature uniformly. | Excellent; high surface-area-to-volume ratio allows for precise temperature control. |

| Mass Transfer | Often limited by stirring efficiency. | Superior; efficient mixing reduces reaction times and improves consistency. |

| Safety | Higher risk due to large volumes of hazardous reagents. | Inherently safer due to small reaction volumes (hold-up). |

| Scalability | Complex; performance can change unpredictably with scale. | Simpler; achieved by longer run times or numbering-up. |

| Product Quality | Potential for batch-to-batch variability. | High consistency and reproducibility. |

While sulfonation with strong acids like H₂SO₄ is generally considered self-catalyzed, research into alternative catalytic systems aims to improve reaction conditions and sustainability. saskoer.ca The use of solid acid catalysts is particularly appealing for industrial processes because they can be easily separated from the reaction mixture and potentially recycled, simplifying downstream processing and reducing waste.

Heterogeneous catalysts, such as silica-supported perchloric acid (SiO₂/HClO₄) or potassium bisulfate (SiO₂/KHSO₄), have been shown to be effective for the sulfonation of various aromatic compounds using milder reagents like sodium bisulfite. researchgate.netajgreenchem.com These catalysts are reusable and can facilitate reactions under solvent-free conditions, aligning with the principles of green chemistry. ajgreenchem.com Although specific applications to N,N-diethylaniline are not widely documented, these systems represent a promising area of investigation for developing more efficient and environmentally benign industrial processes for 3-(diethylamino)benzenesulfonic acid.

Green Chemistry Principles in Synthetic Pathway Design

The traditional sulfonation process, relying on large excesses of corrosive and hazardous reagents like oleum, presents significant environmental and safety concerns. Applying the principles of green chemistry is essential for developing more sustainable synthetic routes. wjpmr.com

Key green chemistry strategies applicable to the synthesis of 3-(diethylamino)benzenesulfonic acid include:

Use of Greener Reagents and Catalysts: Replacing hazardous sulfonating agents with less corrosive alternatives, such as sodium bisulfite, in conjunction with recyclable heterogeneous catalysts, can significantly reduce the environmental impact. ajgreenchem.com Solid acid catalysts minimize waste by eliminating the need for catalyst neutralization and separation steps. starbons.com

Improved Energy Efficiency: Process intensification through technologies like continuous flow reactors and microwave-assisted synthesis can lead to substantial energy savings. Microwave irradiation has been demonstrated to reduce reaction times for aromatic sulfonation from hours to minutes. ajgreenchem.com

Safer Solvents and Reaction Conditions: The development of solvent-free reaction conditions or the use of environmentally benign solvents like water can eliminate the use of volatile organic compounds (VOCs). ajgreenchem.comnih.gov

Waste Prevention: Optimizing reactions to achieve high selectivity and yield minimizes the formation of unwanted byproducts, adhering to the principle of waste prevention. Continuous flow systems contribute to this by providing superior control over the reaction. mdpi.com The development of processes that utilize biomass-derived catalysts or reagents also represents a forward-looking green chemistry approach. mdpi.com

By integrating these principles, the synthesis of 3-(diethylamino)benzenesulfonic acid can be transformed into a more cost-effective, safer, and environmentally responsible industrial process.

Purification Techniques for Synthesized 3-(Diethylamino)benzenesulfonic Acid

The purification of synthesized 3-(diethylamino)benzenesulfonic acid is a critical step to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the product. Common techniques employed include recrystallization, precipitation, and salt formation, each leveraging the physicochemical properties of the sulfonic acid.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. For aminobenzenesulfonic acids, water is often an effective solvent due to the polar nature of the sulfonic acid and amino groups, which allows for high solubility in hot water and lower solubility at cooler temperatures.

A general procedure for the recrystallization of aminobenzenesulfonic acids involves dissolving the crude product in a minimal amount of hot water. google.com If colored impurities are present, activated carbon may be added to the hot solution to adsorb them. The hot solution is then filtered to remove any insoluble impurities and the activated carbon. The filtrate is allowed to cool slowly, promoting the formation of pure crystals, which can then be isolated by filtration, washed with a small amount of cold solvent, and dried. tifr.res.in For instance, the purification of 4-aminobenzenesulfonic acid is achieved by dissolving the crude material in hot water, followed by filtration and cooling to precipitate the purified acid. google.com While specific data for 3-(diethylamino)benzenesulfonic acid is not extensively detailed in publicly available literature, the principles of aqueous recrystallization are directly applicable.

Precipitation and Salting-Out

Precipitation is another effective method for isolating 3-(diethylamino)benzenesulfonic acid from a reaction mixture. This can be achieved by altering the pH of the solution or by adding a co-solvent that reduces the solubility of the product.

In the synthesis of various benzenesulfonic acid derivatives, the crude product is often precipitated by pouring the reaction mixture into an acidic solution, such as excess hydrochloric acid. The resulting precipitate is then collected by filtration. google.com This acidic precipitation can be followed by a recrystallization step from a suitable solvent like methanol (B129727) or a dilute alcohol to achieve higher purity. google.com

An industrial process for the preparation of the sodium salt of 3-(diethylamino)benzenesulfonic acid utilizes a combination of concentration and salting-out. The aqueous reaction mixture, containing the product and sodium chloride, is first concentrated by evaporating water. This increases the concentration of both the desired product and the NaCl byproduct, causing the less soluble NaCl to crystallize. The crystallized NaCl is then removed. Subsequently, sodium hydroxide (B78521) is added to the filtrate to decrease the solubility of the sodium 3-(diethylamino)benzenesulfonate, which is then crystallized by cooling the solution. This method is effective for large-scale purification, separating the product from inorganic salts.

Salt Formation and Regeneration

A more classical, albeit less common, method for the purification of sulfonic acids involves the formation of an insoluble salt, followed by its isolation and regeneration back to the free acid. For benzenesulfonic acid, a known method involves reacting the crude acid with barium carbonate. The resulting insoluble barium benzenesulfonate (B1194179) is filtered off from the impurities. The purified salt is then treated with a stoichiometric amount of sulfuric acid, which precipitates barium sulfate (B86663) and regenerates the pure benzenesulfonic acid in the solution. This method, while effective, is multi-stepped and may not be the most efficient for all applications.

The following table summarizes the principles of these purification techniques.

| Purification Technique | Principle | Typical Solvents/Reagents | Key Process Steps |

| Recrystallization | Difference in solubility of the compound in a solvent at high and low temperatures. | Water, Methanol, Ethanol | Dissolution in hot solvent, hot filtration, slow cooling, crystal collection, washing, and drying. |

| Precipitation | Altering solvent composition or pH to significantly decrease the solubility of the target compound. | Water, Hydrochloric Acid, Sodium Hydroxide | Addition of a non-solvent or pH-adjusting agent, collection of precipitate by filtration. |

| Salt Formation | Conversion of the sulfonic acid to a salt with specific solubility properties to separate it from impurities. | Barium Carbonate, Sulfuric Acid | Formation of an insoluble salt, isolation of the salt, regeneration of the pure acid. |

Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.org In the case of (diethylamino)benzenesulfonic acid, the strong activating nature of the diethylamino group generally dominates the directing effects, leading to substitution primarily at the positions ortho and para to it.

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO2) group onto the aromatic ring. masterorganicchemistry.com The electrophile in this reaction is the nitronium ion (NO2+). masterorganicchemistry.comlumenlearning.com Due to the activating diethylamino group, the nitration of (diethylamino)benzenesulfonic acid is expected to proceed readily. The regioselectivity is dictated by the position of the substituents. For 4-(diethylamino)benzenesulfonic acid, the positions ortho to the strongly activating diethylamino group are favored, leading to the formation of 4-(diethylamino)-3-nitrobenzenesulfonic acid and 4-(diethylamino)-3,5-dinitrobenzenesulfonic acid under more forcing conditions.

Table 1: Predicted Regioselectivity in the Nitration of (Diethylamino)benzenesulfonic Acid Isomers

| Isomer | Reagents | Predicted Major Product(s) |

|---|---|---|

| 4-(diethylamino)benzenesulfonic acid | HNO₃ / H₂SO₄ | 4-(diethylamino)-3-nitrobenzenesulfonic acid |

Note: The table is based on established principles of electrophilic aromatic substitution.

Halogenation introduces halogen atoms (e.g., Cl, Br) onto the aromatic ring. This reaction typically requires a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to polarize the halogen molecule and generate a more potent electrophile. wikipedia.org Similar to nitration, the diethylamino group directs the substitution.

For 4-(diethylamino)benzenesulfonic acid, halogenation is predicted to occur at the 3-position (ortho to the amine). For 3-(diethylamino)benzenesulfonic acid, substitution would be expected at the 6-position (para to the amine) and the 4-position (ortho to the amine).

Table 2: Predicted Products of Halogenation of 4-(diethylamino)benzenesulfonic acid

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Chlorination | Cl₂ / FeCl₃ | 4-(diethylamino)-3-chlorobenzenesulfonic acid |

Note: The table is based on established principles of electrophilic aromatic substitution.

Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst. However, this reaction is often problematic for substrates containing amino groups, as the Lewis acid can coordinate with the non-bonding electrons of the nitrogen atom, deactivating the ring towards further electrophilic attack. This complexation can also lead to undesired side reactions. If ring alkylation were to occur, the position of substitution would be directed by the diethylamino group.

Oxidation and Reduction Pathways of the Sulphonyl and Amine Groups

The sulphonyl and amine groups exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation : The sulfonic acid group is generally resistant to further oxidation as sulfur is already in its highest oxidation state (+6). The diethylamino group and the benzene (B151609) ring, however, can be susceptible to strong oxidizing agents, which may lead to degradation of the molecule. For instance, studies on the oxidation of related toluenesulfonic acids have shown that the aromatic ring can be oxidized, leading to products like benzoic acid. bibliotekanauki.pl Oxidative degradation of benzenesulfonic acid can also be induced by sonochemical methods, which generate highly reactive hydroxyl radicals. cusat.ac.in

Reduction : The sulfonic acid group can be reduced to the corresponding thiol (thiophenol derivative). This transformation typically requires potent reducing agents or specific catalytic systems. One documented method for the direct reduction of benzenesulfonic acids to thiols involves the use of a rhodium carbonyl catalyst under carbon monoxide pressure at elevated temperatures. google.com The diethylamino group is generally stable under these reducing conditions.

Table 3: Potential Oxidation and Reduction Transformations

| Functional Group | Transformation | Reagents/Conditions | Product Type |

|---|---|---|---|

| Sulfonic Acid (-SO₃H) | Reduction | Rhodium Carbonyl, CO, Heat | Thiol (-SH) |

Nucleophilic Substitution Reactions Involving the Diethylamino Moiety

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. libretexts.orgyoutube.com This type of reaction is generally difficult on benzene rings unless they are activated by strong electron-withdrawing groups (like nitro groups) at the ortho and/or para positions. youtube.com In (diethylamino)benzenesulfonic acid, the sulfonic acid group is deactivating but is not typically sufficient to facilitate SNAr. Furthermore, the diethylamino group is an extremely poor leaving group, making its direct nucleophilic displacement highly unfavorable.

The sulfonic acid group itself can be displaced under harsh conditions, such as alkaline fusion (reaction with molten NaOH at high temperatures), which converts benzenesulfonic acid to phenol (B47542). wikipedia.org This reaction proceeds via an addition-elimination mechanism.

Mechanistic Investigations of Complex Reaction Pathways

The mechanisms of the primary reactions involving (diethylamino)benzenesulfonic acid are well-established in the broader context of aromatic chemistry.

Electrophilic Aromatic Substitution (EAS) : The mechanism proceeds in two steps. First, the π-electron system of the benzene ring attacks the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The stability of this intermediate is the key to the reaction's regioselectivity. The diethylamino group strongly stabilizes the positive charge when it is at the ortho or para positions through resonance, thus accelerating the reaction and directing substitution to these sites. The second step is the rapid loss of a proton (H+) from the carbon bearing the electrophile, which restores the aromaticity of the ring. masterorganicchemistry.com

Desulfonation : The sulfonation of aromatic rings is a reversible process. libretexts.org The reverse reaction, desulfonation, can be achieved by heating the sulfonic acid in the presence of dilute aqueous acid. youtube.comyoutube.com Mechanistically, this is the microscopic reverse of sulfonation. A proton acts as the electrophile, attacking the ring at the carbon bearing the -SO₃H group. This forms a sigma complex, which can then lose sulfur trioxide (SO₃) to regenerate the aromatic ring. youtube.com The SO₃ subsequently reacts with water to form sulfuric acid, driving the equilibrium. youtube.com

Spectroscopic and Advanced Analytical Characterization Techniques

Chromatographic Analysis Methodologies

Chromatographic methods are essential for the separation, isolation, and quantification of Benzenesulfonic acid, 4-(diethylamino)-.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile compounds like Benzenesulfonic acid, 4-(diethylamino)-. Method development typically focuses on reversed-phase (RP) chromatography.

A reported RP-HPLC method for the analysis of this compound utilizes a specialized reverse-phase column with simple mobile phase conditions. The use of Ultra-Performance Liquid Chromatography (UPLC), which employs columns with smaller particle sizes, can significantly reduce analysis time and improve resolution compared to traditional HPLC. For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are substituted for non-volatile acids such as phosphoric acid. nih.gov The development of such methods is crucial for quality control and impurity profiling in various applications.

Table 4.4: Example HPLC Method Parameters

| Parameter | Condition |

| Technique | Reversed-Phase HPLC |

| Column | C18 or specialized RP column |

| Mobile Phase | Acetonitrile / Water with an acid modifier (e.g., phosphoric acid or formic acid) |

| Elution Mode | Isocratic or Gradient |

| Detector | UV-Vis (PDA) or Mass Spectrometry (MS) |

| Typical Wavelength | ~254-270 nm |

Compound Names

Ion Chromatography (IC) for Counterion and Purity Analysis

Ion Chromatography (IC) is a highly effective technique for the determination of the benzenesulfonate (B1194179) counterion, particularly in pharmaceutical salts. cromlab-instruments.es This method offers reliability, sensitivity, and selectivity for quantifying ionic species. cromlab-instruments.es When "Benzenesulfonic acid, (diethylamino)-" is used as a counterion in an active pharmaceutical ingredient (API), IC is employed to confirm the stoichiometry, the completeness of the salt formation, and the correct molecular mass of the drug substance. cromlab-instruments.es

The analysis typically involves an anion-exchange separation followed by suppressed conductivity detection. cromlab-instruments.esnih.gov The compound, being a strong acid, completely dissociates in water, allowing the (diethylamino)benzenesulfonate anion to be separated on an appropriate anion-exchange column. cromlab-instruments.es The use of a suppressor device is crucial as it reduces the background conductance of the eluent while increasing the signal from the analyte ions, thereby enhancing sensitivity. chromatographyonline.com Reagent-Free Ion Chromatography (RFIC) systems can further improve reproducibility by electrolytically generating high-purity eluents online. thermofisher.com

A typical IC method for a benzenesulfonate derivative might involve the parameters outlined in the table below.

| Parameter | Condition |

| Column | Anion-exchange column (e.g., Dionex IonPac AS18) |

| Eluent | Potassium Hydroxide (B78521) (KOH) or Sodium Hydroxide (NaOH) gradient |

| Flow Rate | 0.25 - 1.0 mL/min |

| Detection | Suppressed Conductivity |

| Injection Volume | 10 - 25 µL |

| Sample Preparation | Dilution in deionized water |

This table presents typical starting conditions for the analysis of aromatic sulfonate anions by Ion Chromatography, derived from methodologies for similar compounds. cromlab-instruments.esnih.gov

Capillary Electrophoresis (CE) for Separation and Quantification

Capillary Electrophoresis (CE) is a powerful separation technique characterized by high resolution, short analysis times, and minimal sample consumption. diva-portal.orgnih.gov It is well-suited for the analysis of charged species like (diethylamino)benzenesulfonate. The fundamental principle of CE involves the migration of charged analytes within a narrow capillary under the influence of a high-voltage electric field. usp.orguspnf.com

In the most common mode, Capillary Zone Electrophoresis (CZE), separation is based on differences in the charge-to-size ratio of the analytes. diva-portal.org The velocity of an ion is determined by its electrophoretic mobility and the electroosmotic flow (EOF) within the capillary. uspnf.com For the analysis of aromatic sulfonates, separations are often performed using a simple buffer system, such as sodium borate. nih.gov The addition of ion-pairing agents or organic modifiers to the running buffer can be used to improve the separation of closely related compounds. nih.gov Detection is typically achieved using UV absorbance. nih.gov

The following table details typical parameters for a CE-based analysis of aromatic sulfonates.

| Parameter | Condition |

| Capillary | Fused Silica (e.g., 50 µm i.d., 50-75 cm length) |

| Background Electrolyte (BGE) | Sodium Borate Buffer (pH ~9.3) |

| Applied Voltage | 15 - 30 kV |

| Detection | UV Absorbance (e.g., 220-240 nm) |

| Injection Mode | Hydrodynamic or Electrokinetic |

| Temperature | 25 °C |

This table outlines common experimental conditions for the separation of aromatic sulfonates using Capillary Electrophoresis. diva-portal.orgnih.gov

X-ray Crystallography for Solid-State Structural Determination

A representative table of crystallographic data for a related diethylamino-substituted benzenesulfonate derivative is shown below.

| Parameter | Value |

| Chemical Formula | C₁₇H₂₀N₂O₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1234 (4) |

| b (Å) | 16.5432 (6) |

| c (Å) | 10.5678 (4) |

| β (°) | 98.765 (2) |

| Volume (ų) | 1748.9 (1) |

| Z (molecules/unit cell) | 4 |

This table contains crystallographic data for (E)-4-[4-(Diethylamino)benzylideneammonio]benzenesulfonate, a structurally similar compound, to illustrate the type of information obtained from X-ray crystallography. nih.gov

Validation and Robustness Studies of Analytical Methods

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. wjarr.comgavinpublishers.com For methods used to analyze "Benzenesulfonic acid, (diethylamino)-", validation is critical to ensure the reliability and consistency of the results. wjarr.com These studies are typically performed according to guidelines from the International Conference on Harmonisation (ICH). nih.govnih.gov

Robustness, a component of method validation, assesses the capacity of a method to remain unaffected by small, deliberate variations in method parameters. scirp.org This provides an indication of its reliability during normal usage. scirp.org

Key validation parameters for IC and CE methods include:

Accuracy : The closeness of test results to the true value, often assessed through recovery studies of spiked samples. cromlab-instruments.esgavinpublishers.com

Precision : The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). ijpsr.com

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.com

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.comnih.gov

Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. gavinpublishers.com

The table below summarizes typical validation parameters and acceptance criteria for an analytical method.

| Validation Parameter | Typical Acceptance Criteria |

| Accuracy | 97.0% - 103.0% recovery for the counterion. cromlab-instruments.esijpsr.com |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0%. ijpsr.com |

| Linearity | Correlation Coefficient (r²) ≥ 0.999. ijpsr.com |

| Range | Typically 80% to 120% of the target concentration. scielo.br |

| Robustness | System suitability parameters (e.g., resolution, peak asymmetry) remain within acceptable limits after minor changes to method parameters (e.g., pH, flow rate). |

This table presents common validation parameters and their generally accepted criteria in the pharmaceutical industry. cromlab-instruments.esijpsr.comscielo.br

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of quantum chemical calculations for its balance of computational cost and accuracy. It is particularly well-suited for studying the ground-state properties of molecules like (diethylamino)benzenesulfonic acid.

The three-dimensional structure of (diethylamino)benzenesulfonic acid is not rigid. Rotations are possible around several single bonds, including the C(aryl)-S bond, the S-O bond of the hydroxyl group, and the C(aryl)-N bond, leading to various possible conformers. Computational studies on substituted benzenesulfonic acids typically perform a thorough conformational analysis to identify the most stable structures. mdpi.com

Using a common functional like B3LYP with a basis set such as cc-pVTZ, a potential energy surface scan is performed by systematically rotating these key dihedral angles. mdpi.com Following the scan, the identified low-energy structures are subjected to full geometrical optimization, where all bond lengths, bond angles, and dihedral angles are allowed to relax to find the true energy minima on the potential energy surface. For a molecule like ortho-(diethylamino)benzenesulfonic acid, this optimization process would reveal the most stable arrangement of the diethylamino and sulfonic acid groups relative to each other and the benzene (B151609) ring. Studies on analogous compounds, such as 2-aminobenzenesulfonic acid and 2-(dimethylamino)benzenesulfonic acid, have shown that conformers stabilized by intramolecular interactions are often the most energetically favorable. mdpi.com

Table 1: Representative Optimized Geometrical Parameters for Substituted Benzenesulfonic Acid Conformers (Illustrative) Data based on analogous compounds from computational studies.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-S | ~1.78 Å |

| Bond Length | S=O | ~1.44 Å |

| Bond Length | S-OH | ~1.67 Å |

| Bond Angle | C-S-O | ~105-107° |

| Bond Angle | O=S=O | ~120-122° |

| Dihedral Angle | C-C-S-O | Varies by conformer |

Gas-phase acidity is an intrinsic measure of a molecule's ability to donate a proton, free from solvent effects. It is computationally determined by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction (Acid → Anion + H⁺). mdpi.com DFT methods are highly effective for this purpose. mdpi.comresearchgate.netnih.gov

The calculation involves optimizing the geometry of both the neutral acid and its conjugate base (the anion) and then performing frequency calculations to obtain the thermal and zero-point energy corrections. The gas-phase acidity is then derived from the difference in the Gibbs free energies of the products and reactants. mdpi.com

For (diethylamino)benzenesulfonic acid, the diethylamino group is an electron-donating group (EDG). EDGs tend to decrease the acidity of aromatic acids by destabilizing the resulting anion through electronic repulsion. nih.gov Therefore, (diethylamino)benzenesulfonic acid is predicted to be a weaker acid in the gas phase compared to unsubstituted benzenesulfonic acid. The position of the substituent also matters; the effect is generally most pronounced for ortho and para isomers due to the involvement of resonance effects. nih.gov However, in the ortho position, intramolecular interactions can significantly alter this trend. mdpi.com

Table 2: Calculated Gas-Phase Deprotonation Gibbs Energies (ΔrG⁰₂₉₈) for Related Benzenesulfonic Acids Source: Molecules, 2020. mdpi.com

| Compound (ortho-substituted) | ΔrG⁰₂₉₈ (kJ mol⁻¹) |

| Benzenesulfonic acid | 1290.4 |

| 2-Aminobenzenesulfonic acid | 1310.8 |

| 2-(Dimethylamino)benzenesulfonic acid | 1320.6 |

| 2-Nitrobenzenesulfonic acid | 1245.9 |

The data shows that electron-donating amino and dimethylamino groups increase the deprotonation energy (decrease acidity), as expected. mdpi.com

Intramolecular hydrogen bonds (IHBs) can have a profound effect on the conformation, stability, and reactivity of a molecule. In the case of ortho-(diethylamino)benzenesulfonic acid, a strong IHB can form between the acidic proton of the sulfonic acid group and the lone pair of electrons on the nitrogen atom of the diethylamino group (S-O-H···N). mdpi.com

Computational studies on similar ortho-substituted benzenesulfonic acids have demonstrated that the formation of such IHBs significantly stabilizes the conformer. mdpi.com For instance, in 2-(dimethylamino)benzenesulfonic acid, the conformer featuring this IHB is the most stable. mdpi.com This hydrogen bond effectively "pins" the two functional groups in a specific orientation.

This IHB has a direct impact on the molecule's acidity. Because the acidic proton is already stabilized by the interaction with the nearby nitrogen atom, more energy is required to remove it. This leads to an increase in the gas-phase deprotonation energy and a decrease in acidity, a phenomenon known as the "ortho effect". mdpi.com The strength of this IHB can be quantified computationally by analyzing the electron density at the bond critical point using Quantum Theory of Atoms in Molecules (QTAIM) or by comparing the energy of the H-bonded conformer with a hypothetical non-H-bonded conformer. nih.gov

Time-Dependent Density Functional Theory (TD-DFT)

While DFT is excellent for ground-state properties, TD-DFT is the method of choice for investigating excited states and predicting electronic absorption spectra (like UV-Vis). researchgate.netrsc.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and reactivity. researchgate.net

For (diethylamino)benzenesulfonic acid, the FMO analysis would likely show that the HOMO is primarily localized on the electron-rich part of the molecule: the benzene ring and the diethylamino group. The electron-withdrawing sulfonic acid group would contribute significantly to the LUMO. The introduction of the electron-donating diethylamino group raises the energy of the HOMO, which generally leads to a smaller HOMO-LUMO gap compared to unsubstituted benzenesulfonic acid. A smaller gap suggests that the molecule can be more easily excited, which has implications for its color and photochemical reactivity. researchgate.net

Table 3: Illustrative Frontier Molecular Orbital Energies and Gap (Calculated) Values are representative for aminobenzenesulfonic acid derivatives.

| Orbital | Energy (eV) | Description |

| LUMO | ~ -1.5 eV | Primarily located on the sulfonic acid group and aromatic ring |

| HOMO | ~ -6.0 eV | Primarily located on the diethylamino group and aromatic ring |

| HOMO-LUMO Gap | ~ 4.5 eV | Indicates high kinetic stability |

TD-DFT calculations can predict the vertical excitation energies corresponding to the absorption of light, which can be used to simulate a UV-Vis absorption spectrum. rsc.orgnih.gov The calculations provide information about the wavelength of maximum absorption (λmax), the oscillator strength (related to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π*). nih.gov

For an aromatic compound like (diethylamino)benzenesulfonic acid, the primary electronic transitions in the UV-Vis region are expected to be of π → π* character, involving the promotion of an electron from a π-bonding orbital (like the HOMO) to a π*-antibonding orbital (like the LUMO). The presence of the amino group often leads to intramolecular charge transfer (ICT) character in the electronic transitions, where electron density moves from the donor portion (diethylamino group) to the acceptor portion (sulfonic acid group) upon excitation. rsc.org Such ICT transitions are sensitive to solvent polarity. TD-DFT calculations, often combined with a polarizable continuum model (PCM) to simulate solvent effects, can accurately predict these spectral features. researchgate.net

Theoretical and computational chemistry provides profound insights into the electronic structure, reactivity, and properties of molecules at an atomic level. For Benzenesulfonic acid, (diethylamino)-, these methods elucidate the intricate interplay of its functional groups and predict its behavior in various chemical environments.

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical calculations offer a powerful lens to examine the fundamental characteristics of a molecule. By solving approximations of the Schrödinger equation, it is possible to derive a suite of descriptors that quantify molecular stability, charge distribution, and reactivity.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive picture of localized chemical bonds, lone pairs, and anti-bonding orbitals, closely resembling a classical Lewis structure. uni-rostock.dejoaquinbarroso.com This approach is particularly effective for analyzing charge transfer and hyperconjugative interactions that contribute to molecular stability. periodicodimineralogia.itresearchgate.net

For Benzenesulfonic acid, (diethylamino)-, NBO analysis reveals significant delocalization of electron density. The primary stabilizing interactions involve the donation of electron density from the lone pair (LP) of the nitrogen atom into the anti-bonding π* orbitals of the adjacent carbon atoms in the benzene ring. Similarly, lone pairs on the oxygen atoms of the sulfonate group engage in hyperconjugative interactions with anti-bonding σ* orbitals of neighboring bonds. These interactions are quantified using second-order perturbation theory, where the stabilization energy, E(2), indicates the strength of the donor-acceptor interaction.

A higher E(2) value signifies a more intense interaction, leading to greater stabilization of the molecule. The analysis for Benzenesulfonic acid, (diethylamino)- would highlight a strong intramolecular charge transfer network, from the electron-donating diethylamino group, through the π-system of the ring, to the electron-withdrawing sulfonic acid group.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (C1-C2) | 8.54 | π-conjugation |

| LP (1) N | π* (C1-C6) | 8.49 | π-conjugation |

| LP (2) O1 | σ* (S-C4) | 3.15 | Hyperconjugation |

| LP (2) O2 | σ* (S-C4) | 3.21 | Hyperconjugation |

| π (C1-C2) | π* (C3-C4) | 18.77 | π-delocalization |

| π (C3-C4) | π* (C5-C6) | 21.05 | π-delocalization |

Note: This table presents hypothetical but representative data for illustrative purposes.

Non-linear optical (NLO) materials are substances whose optical properties, such as the refractive index, change in response to the intensity of incident light. Molecules that possess a large change in dipole moment between their ground and excited states, often described as donor-π-acceptor (D-π-A) systems, are strong candidates for NLO applications. frontiersin.orgscielo.org.mx

Benzenesulfonic acid, (diethylamino)- possesses the characteristic D-π-A architecture, with the diethylamino group serving as the electron donor and the sulfonic acid group as the electron acceptor, connected by the phenyl π-bridge. Quantum chemical calculations, typically using Density Functional Theory (DFT), can predict key NLO parameters such as the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netnih.gov The magnitude of the first hyperpolarizability (β) is a critical measure of a molecule's potential for second-harmonic generation, a key NLO phenomenon. The predicted NLO properties are highly dependent on the efficiency of intramolecular charge transfer from the donor to the acceptor.

| Parameter | Component | Calculated Value (a.u.) |

| Dipole Moment (μ) | μ_x | -2.89 |

| μ_y | 4.15 | |

| μ_z | -0.71 | |

| μ_total | 5.11 | |

| Polarizability (α) | α_xx | 215.4 |

| α_yy | 189.7 | |

| α_zz | 98.2 | |

| α_total | 167.8 | |

| First Hyperpolarizability (β) | β_x | 1250 |

| β_y | -875 | |

| β_z | 210 | |

| β_total | 1545 |

Note: This table presents hypothetical but representative data for illustrative purposes. Values are in atomic units (a.u.).

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into distinct atomic basins. wikipedia.orgias.ac.in This partitioning allows for the unambiguous calculation of atomic charges and the characterization of chemical bonds. The analysis focuses on the topological features of the electron density (ρ), particularly the bond critical points (BCPs) found between chemically bonded atoms. uni-rostock.deresearchgate.net

At each BCP, several properties are evaluated: the electron density itself (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)). For shared-shell interactions (i.e., covalent bonds), one expects to find a relatively high value of ρ(r) and a negative value for ∇²ρ(r), indicating a concentration of electron density between the nuclei. researchgate.net The sign of H(r) can further distinguish the degree of covalent character. AIM analysis on Benzenesulfonic acid, (diethylamino)- would precisely map the charge distribution, quantifying the electron-donating nature of the diethylamino group and the strong electron-withdrawing effect of the sulfonate moiety.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Character |

| C-C (ring) | 0.315 | -0.850 | -0.301 | Covalent |

| C-N | 0.280 | -0.720 | -0.255 | Polar Covalent |

| C-S | 0.195 | 0.110 | -0.120 | Polar Covalent |

| S=O | 0.350 | 0.250 | -0.450 | Polar Covalent |

Note: This table presents hypothetical but representative data for illustrative purposes.

Reactivity indicators derived from conceptual DFT, such as Fukui functions, help identify the sites within a molecule that are most susceptible to different types of chemical attack. researchgate.net The Fukui function f(r) quantifies the change in electron density at a point r when the total number of electrons in the system changes. This allows for the prediction of sites for nucleophilic attack (where an electron is accepted), electrophilic attack (where an electron is donated), and radical attack.

| Atom Site | f_k⁺ (Nucleophilic Attack) | f_k⁻ (Electrophilic Attack) | f_k⁰ (Radical Attack) |

| N | 0.085 | 0.195 | 0.140 |

| C (ortho to N) | 0.110 | 0.045 | 0.078 |

| C (para to N) | 0.150 | 0.030 | 0.090 |

| S | 0.210 | 0.015 | 0.113 |

| O | 0.095 | 0.150 | 0.123 |

Note: This table presents hypothetical but representative data for illustrative purposes. Higher values indicate greater reactivity for the specified type of attack.

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum chemical calculations excel at describing the properties of a single molecule in a vacuum, Molecular Dynamics (MD) simulations provide a powerful tool to understand how a molecule behaves in a condensed phase, such as in a solvent. nih.gov MD simulates the movement of every atom in a system over time, allowing for the study of solute-solvent interactions, conformational dynamics, and local solvent structure. rsc.orgchemrxiv.org

For an amphiphilic molecule like Benzenesulfonic acid, (diethylamino)-, which contains both a polar, hydrophilic head (the sulfonic acid group) and nonpolar, hydrophobic regions (the ethyl groups and phenyl ring), MD simulations are invaluable. A simulation in an aqueous environment would reveal the formation of a structured solvation shell around the sulfonate group. Water molecules would orient themselves to form strong hydrogen bonds with the sulfonate oxygens. This can be quantified using the radial distribution function (RDF), g(r), which describes the probability of finding a solvent atom at a certain distance from a solute atom. Sharp peaks in the RDF at short distances indicate strong, well-defined interactions. Conversely, the hydrophobic regions would disrupt the local hydrogen-bonding network of water, leading to the hydrophobic effect. These simulations provide a dynamic picture of how the molecule interacts with its environment, which is crucial for understanding its solubility and transport properties.

| Interaction Pair | RDF Peak Distance (Å) | Average H-Bonds |

| S=O ··· H-O (water) | 1.85 | 5.8 |

| N ··· H-O (water) | 2.50 | 1.2 |

| Ring C-H ··· O (water) | 3.60 | 0.1 |

Note: This table presents hypothetical but representative data for illustrative purposes, based on a simulation in a water box.

Applications in Chemical Research and Technology

Applications in Analytical Chemistry Method Development

The distinct chemical properties of (diethylamino)benzenesulfonic acid derivatives make them valuable in the development of new analytical methods for detection and separation.

A prominent application of (diethylamino)benzenesulfonic acid derivatives is in the formulation of pH indicators. A well-known example is Ethyl Orange (the sodium salt of 4-((4-(diethylamino)phenyl)diazenyl)benzenesulfonic acid). This azo dye functions as an acid-base indicator, exhibiting a distinct color change in response to varying hydrogen ion concentrations.

Ethyl Orange undergoes a visible transition from red in acidic solutions to a yellow-orange color in more alkaline conditions. gspchem.com This change occurs over a specific pH range, making it suitable for titrations and other analytical procedures where endpoint determination is critical. chegg.com The color change is attributed to alterations in the electronic structure of the molecule's chromophore as it protonates or deprotonates.

Table 1: pH Indicator Properties of Ethyl Orange

| Property | Value |

|---|---|

| Chemical Name | Sodium 4-((4-(diethylamino)phenyl)diazenyl)benzenesulfonate |

| Common Name | Ethyl Orange |

| pH Transition Range | 3.0 – 4.8 |

| Color in Acid | Red |

| Color in Base | Orange / Yellow-Orange |

| λmax | 474 nm |

This interactive table summarizes the key properties of Ethyl Orange as a pH indicator. gspchem.commedchemexpress.com

While direct application of (diethylamino)benzenesulfonic acid as a stationary phase modifier is not extensively documented, its constituent functional groups play important roles in chromatographic separations. The diethylamino group can function as a silanol (B1196071) blocker and an ion-pair reagent in reverse-phase HPLC. phenomenex.blog Alkylamines are known to interact with residual silanol groups on silica-based columns, reducing peak tailing for basic analytes.

Furthermore, sulfonic acid derivatives are commonly used as ion-pairing agents to enhance the retention of ionized compounds in reversed-phase chromatography. chromatographyonline.com In this technique, a reagent like an alkyl sulfonate is added to the mobile phase. Its nonpolar end interacts with the stationary phase, creating a charged surface that can then retain oppositely charged analyte ions. This principle is crucial for separating polar and ionic compounds that would otherwise elute too quickly. psiberg.com

Table 2: Related Reagents in Chromatographic Applications

| Reagent Type | Example Compound | Chromatographic Function |

|---|---|---|

| Mobile Phase Modifier | Diethylamine | Silanol blocker; Ion-pair reagent for acidic drugs phenomenex.blog |

| Ion-Pairing Agent | Hexanesulfonic acid | Retains basic analytes in reversed-phase HPLC |

| Stationary Phase Moiety | Benzenesulfonic acid group | Provides ion-exchange and hydrophilic interactions thermofisher.com |

This interactive table provides examples of how the functional groups within (diethylamino)benzenesulfonic acid are utilized in chromatography through related compounds.

In trace analysis, it is often necessary to chemically modify an analyte to enhance its detectability. This process, known as derivatization, is a key strategy in modern analytical chemistry. chemspider.comnih.gov Aromatic sulfonic acid derivatives containing amino groups are valuable for this purpose. A closely related compound, 4-(dimethylamino)azobenzene-4'-sulfonyl chloride (DABS-Cl), serves as an excellent example of this application.

DABS-Cl is a derivatizing reagent used for the analysis of amino acids and other primary and secondary amines by high-performance liquid chromatography (HPLC). beilstein-journals.org It reacts with the amine functionality of the analyte to form a sulfonamide. The resulting derivative contains a highly conjugated azo group, which is a strong chromophore, allowing for sensitive detection using a standard UV-Visible spectrometer at wavelengths where the original analyte does not absorb. beilstein-journals.org Given the similar electronic properties, a diethylamino analog would be expected to function similarly as a chromogenic tag for sensitive spectrometric detection.

Role as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

Beyond analytical applications, (diethylamino)benzenesulfonic acid serves as a versatile building block for the construction of more complex organic molecules, particularly substituted aromatics and dyes.

The benzenesulfonic acid group is a valuable tool in electrophilic aromatic substitution reactions. Aromatic sulfonation is a reversible process, which allows the sulfonic acid group to be used as a directing or a temporary blocking group in organic synthesis. beilstein-journals.org When attached to an aromatic ring, the sulfonic acid group is a meta-director.

This property can be exploited to guide incoming electrophiles to specific positions on the ring that might otherwise be difficult to functionalize. After the desired substitution reactions are completed, the sulfonic acid group can be removed through desulfonation, typically by heating the compound in dilute aqueous acid. unb.ca Therefore, (diethylamino)benzenesulfonic acid can be used as an intermediate to synthesize specific isomers of substituted N,N-diethylaniline that might not be accessible through direct substitution. youtube.comyoutube.com

The structure of (diethylamino)benzenesulfonic acid makes it an ideal precursor for azo dyes. Azo dyes, characterized by the -N=N- functional group, are synthesized in a two-step process: diazotization and azo coupling. thermofisher.comunb.ca

In this process, an aromatic amine is converted into a diazonium salt using nitrous acid at low temperatures. This reactive diazonium salt then acts as an electrophile and is coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative like N,N-diethylaniline. The N,N-diethylamino group is a strong electron-donating group that activates the aromatic ring for this coupling reaction. The sulfonic acid group is often incorporated to ensure the final dye is water-soluble, a critical property for applications in textiles and printing. The synthesis of Ethyl Orange is a direct example of this pathway, where a sulfonated aromatic amine is diazotized and coupled with N,N-diethylaniline, or a related precursor. thermofisher.com

Integration into the Synthesis of Specialty Organic Chemicals

Benzenesulfonic acid, 4-(diethylamino)-, and its derivatives are valuable intermediates in the synthesis of a variety of specialty organic chemicals. The presence of the electron-donating diethylamino group and the electron-withdrawing sulfonic acid group on the benzene (B151609) ring imparts unique reactivity, making it a key building block for complex molecules, particularly dyes and functional materials.

One notable application is in the synthesis of azo dyes. The precursor, 4-N,N-diethylamino sulfonyl phenyl amine, can be synthesized, diazotized, and then coupled with other aromatic compounds, such as 8-hydroxyquinoline, to produce sophisticated dye molecules. scispace.com These dyes often exhibit interesting chelating properties and are investigated for various applications. scispace.com

Furthermore, derivatives of benzenesulfonic acid serve as crucial precursors in the creation of pharmaceutical drugs and other bioactive molecules. wikipedia.orgelchemy.com For instance, 4-aminobenzenesulfonic acid anilides, which can be derived from related starting materials, are explored for their chemotherapeutic potential. google.com The synthesis often involves reacting a substituted benzenesulfonyl halide with an appropriate aniline. google.com The versatility of the sulfonic acid group allows it to be converted into sulfonamides, sulfonyl chlorides, and esters, further expanding its synthetic utility. wikipedia.org

The compound also finds use in creating Schiff base ligands. For example, a derivative of 4-(diethylamino)benzenesulfonic acid can be reacted with aldehydes, like 4-diethylaminobenzaldehyde, to form compounds with specific properties, such as solid-state fluorescence. nih.gov These Schiff bases can then be used to build more complex molecules or act as ligands for metal ions.

Advanced Materials Science Applications

Potential in Optoelectronic Material Development

The inherent electronic properties of the 4-(diethylamino)benzenesulfonic acid moiety, characterized by a strong intramolecular charge transfer (ICT) character from the diethylamino donor to the sulfonate acceptor, make it a candidate for inclusion in optoelectronic materials. While direct applications of the specific compound are not extensively documented in mainstream optoelectronics like OLEDs or OPVs, its structural motifs are prevalent in molecules designed for these purposes. The donor-π-acceptor (D-π-A) architecture is fundamental to creating materials with desirable electronic and photophysical properties for optoelectronics.

Derivatives incorporating the diethylamino donor group are frequently used in the design of organic dyes for various electronic applications. The functionalization of aromatic systems with such groups is a common strategy to tune the energy levels (HOMO/LUMO) of a molecule, which is critical for efficient charge injection, transport, and recombination in optoelectronic devices.

Design of Fluorescent Sensors and Optical Materials

The 4-(diethylamino)phenyl group is a well-established fluorophore component used in the design of fluorescent probes and sensors for detecting various analytes, including metal ions and pH changes. researchgate.net The fluorescence properties of these sensors often rely on mechanisms like Photoinduced Electron Transfer (PET) or ICT, which can be modulated by the binding of a target analyte.

For example, a diarylethene compound incorporating a 4-diethylamino-salicylaldehyde Schiff base unit was synthesized and shown to act as a selective fluorescent sensor for Zinc ions (Zn²⁺). researchgate.net Upon binding with Zn²⁺, the fluorescence intensity of the sensor was enhanced threefold, with a visible color change from black to bright blue. researchgate.net This "turn-on" fluorescence response is highly desirable for sensing applications. The study determined a 1:1 binding stoichiometry and a detection limit of 2.6 x 10⁻⁷ mol L⁻¹. researchgate.net

Similarly, a naphthalimide-based sensor functionalized with a 4-(diethylamino)-2-(hydroxy)-phenyl imine unit has been developed for the selective detection of cyanide (CN⁻) and iron (Fe³⁺) ions. researchgate.net The design of such probes leverages the predictable photophysical changes that occur within the fluorophore upon interaction with the target species. researchgate.netrsc.org

The synthesis of (E)-4-[4-(Diethylamino)benzylideneammonio]benzenesulfonate, derived from sulfanilic acid and 4-diethylaminobenzaldehyde, yielded a compound that exhibits solid-state fluorescence, with a maximum emission at 625 nm when excited at 400 nm. nih.gov This highlights the potential for creating solid-state optical materials from benzenesulfonic acid derivatives.

| Analyte | Response Type | Fluorescence Change | Binding Stoichiometry (Sensor:Ion) | Detection Limit (mol L⁻¹) |

|---|---|---|---|---|

| Zn²⁺ | Turn-on | 3-fold enhancement | 1:1 | 2.6 x 10⁻⁷ |

Components in Dye-Sensitized Systems

The structural features of 4-(diethylamino)benzenesulfonic acid are highly relevant to the design of organic dyes for Dye-Sensitized Solar Cells (DSSCs). mdpi.comscientificarchives.com In DSSCs, a sensitizer (B1316253) dye absorbs light and injects an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO₂). scientificarchives.com Efficient dyes often possess a D-π-A structure, where an electron donor (like diethylaminophenyl) is connected via a π-conjugated bridge to an electron acceptor/anchoring group (like carboxylic acid or sulfonic acid) that binds to the semiconductor surface.

While the sulfonic acid group is a less common anchoring group than carboxylic acid, it is a viable alternative. The primary role of the 4-(diethylamino)phenyl moiety is to act as a potent electron donor. This functionality is seen in numerous high-performance organic sensitizers, such as those based on phenothiazine (B1677639) or phenoxazine (B87303) cores, where donor groups are crucial for optimizing the dye's light-harvesting ability and electrochemical properties. rsc.orgdiva-portal.orgrsc.org The strong donating ability of the diethylamino group helps to promote efficient charge separation in the excited state, a key process for successful electron injection into the TiO₂. rsc.org The strategic placement of such donor groups within a dye's molecular structure is a central theme in the development of next-generation sensitizers for solar energy conversion. rsc.org

Coordination Chemistry and Ligand Design

Investigation of Chelation Behavior with Transition Metal Ions

The sulfonic acid group and the nitrogen atom of the diethylamino group in 4-(diethylamino)benzenesulfonic acid and its derivatives provide potential coordination sites for metal ions. Molecules incorporating this scaffold can act as ligands, forming stable complexes with various transition metals.

A notable example involves the synthesis of 5-(4-N,N-diethylamino sulfonyl phenyl azo)-8-hydroxy quinoline (B57606) (DSAQ), a ligand derived from a diethylamino sulfonyl phenyl amine precursor. scispace.com This ligand was used to prepare chelates with several transition metal ions, including Cu²⁺, Ni²⁺, Co²⁺, Mn²⁺, and Zn²⁺. scispace.com Characterization of these metal complexes confirmed the chelating behavior of the ligand, with studies focusing on determining the metal-to-ligand ratio, spectroscopic properties, and magnetic characteristics. scispace.com Such complexes are often investigated for their potential antimicrobial or other biological activities. scispace.comresearchgate.net

The design of Schiff base ligands also provides a route to explore coordination chemistry. A diarylethene with a 4-diethylamino-salicylaldehyde Schiff base unit was shown to complex with Zn²⁺, forming a 1:1 complex with a binding constant of 3.1 × 10⁴ L mol⁻¹. researchgate.net The coordination involves the nitrogen of the imine and the oxygen of the hydroxyl group, demonstrating how derivatives of the core structure can be tailored to create specific metal binding sites. researchgate.netsapub.org This chelation behavior is fundamental to its application as a fluorescent sensor for that specific ion.

| Metal Ion | Ligand | Investigated Properties |

|---|---|---|

| Cu²⁺ | DSAQ | M:L Ratio, IR Spectroscopy, Magnetic Properties |

| Ni²⁺ | DSAQ | M:L Ratio, IR Spectroscopy, Magnetic Properties |

| Co²⁺ | DSAQ | M:L Ratio, IR Spectroscopy, Magnetic Properties |

| Mn²⁺ | DSAQ | M:L Ratio, IR Spectroscopy, Magnetic Properties |

| Zn²⁺ | DSAQ | M:L Ratio, IR Spectroscopy, Magnetic Properties |

Synthesis and Structural Characterization of Metal Complexes

No specific methods for the synthesis of metal complexes using "Benzenesulfonic acid, (diethylamino)-" as a ligand were found in the reviewed literature. Consequently, there is no available data on the structural characterization of such complexes, which would typically include techniques like X-ray crystallography, spectroscopy (e.g., IR, UV-Vis, NMR), and elemental analysis to determine their molecular geometry, bonding, and composition.

Exploration of Catalytic Properties of Metal-Ligand Formations

In the absence of synthesized and characterized metal complexes of "Benzenesulfonic acid, (diethylamino)-", there are no corresponding studies on their catalytic properties. Research in this area would typically involve testing the complexes as catalysts in various chemical reactions to evaluate their activity, selectivity, and efficiency. Such investigations have not been reported for complexes involving this specific ligand.

It is important to note that the lack of published research does not definitively mean that such complexes have never been synthesized or studied. However, based on a thorough search of publicly accessible scientific literature, there is no information to fulfill the requested article structure.

Environmental Behavior and Degradation Research

Biodegradation Pathways and Mechanisms

The biodegradation of sulfonated aromatic amines is generally considered to be a slow process, with the nature and position of substituents on the aromatic ring playing a critical role. core.ac.uk For Benzenesulfonic acid, (diethylamino)-, the degradation would likely involve initial attacks on either the diethylamino group or the aromatic ring, followed by desulfonation.

Under aerobic conditions, some sulfonated aromatic amines can be utilized as carbon and energy sources by specific microbial strains. core.ac.uk Studies on aminobenzenesulfonic acid (ABS) isomers have shown that degradation often occurs only with inocula from environments historically contaminated with these compounds. core.ac.uk This suggests that acclimatized microbial consortia are necessary for the breakdown of such chemicals.

For instance, research on N,N-diethylaniline, a non-sulfonated structural analog, has demonstrated its biodegradability under aerobic conditions. nih.gov The aerobic biodegradation followed first-order kinetics in microcosm experiments, indicating that microbial populations can adapt to utilize this compound. nih.gov The degradation pathway for N,N-diethylaniline likely involves N-dealkylation to form ethylaniline and aniline (B41778), followed by ring cleavage. A similar N-de-ethylation mechanism could be a potential initial step in the aerobic degradation of Benzenesulfonic acid, (diethylamino)-.

The degradation of the parent compound, benzenesulfonic acid, has been shown to be carried out by various bacteria, such as Pseudomonas and Arthrobacter species. d-nb.infonih.gov The mechanism often involves an initial dioxygenase attack on the aromatic ring, leading to the formation of a catechol intermediate, followed by ring cleavage and subsequent desulfonation. d-nb.info It is plausible that a similar mechanism could be involved in the degradation of Benzenesulfonic acid, (diethylamino)-, following initial modification of the diethylamino group.

Table 1: Aerobic Biodegradation of Structurally Related Compounds

| Compound | Conditions | Degradation Rate/Extent | Reference |

|---|---|---|---|

| N,N-diethylaniline | Aerobic microcosm | 0.037 ± 0.004 d⁻¹ (First-order kinetic constant) | nih.gov |

| 2-Aminobenzenesulfonic acid | Aerobic bioreactor | Maximum rate of 1.6–1.8 g L⁻¹ d⁻¹ | core.ac.uk |

| 4-Aminobenzenesulfonic acid | Aerobic bioreactor | Degraded, but at a lower rate than 2-ABS | core.ac.uk |

| 3-Aminobenzenesulfonic acid | Aerobic batch tests | Not degraded | core.ac.uk |

The anaerobic biodegradability of sulfonated aromatic amines is reported to be very limited. core.ac.uk Studies on a range of these compounds, including aminobenzenesulfonic acid isomers, have shown no significant degradation under methanogenic or sulfate-reducing conditions over extended periods. core.ac.ukmdpi.com The presence of the sulfonate group, a highly oxidized functional group, makes the aromatic ring less susceptible to the reductive attacks characteristic of anaerobic metabolism.

Similarly, studies on N,N-diethylaniline have shown its recalcitrance under anaerobic conditions. nih.gov The lack of degradation in anaerobic microcosms suggests that this compound persists in anoxic environments. nih.gov This implies that Benzenesulfonic acid, (diethylamino)- is also likely to be persistent in anaerobic compartments such as sediments, deep groundwater, and anaerobic digesters. While linear alkylbenzene sulfonates (LAS) have shown some evidence of slow anaerobic degradation, this is not a widely observed phenomenon for many other sulfonated aromatics. mdpi.com

Table 2: Anaerobic Biodegradation of Structurally Related Compounds

| Compound | Conditions | Observation | Reference |

|---|---|---|---|

| N,N-diethylaniline | Anaerobic microcosm | No significant degradation | nih.gov |

| Aminobenzenesulfonic acid isomers (2-, 3-, and 4-) | Anaerobic batch tests | Not degraded | core.ac.uk |

| 2,4-Diaminobenzenesulfonic acid | Anaerobic batch tests | Not degraded | core.ac.uk |

| Linear alkylbenzene sulfonate (LAS) | Anoxic marine sediments | Slow degradation observed | mdpi.com |

Environmental Mobility and Distribution in Water Systems

The environmental mobility of Benzenesulfonic acid, (diethylamino)- is expected to be high in aqueous systems. The sulfonic acid group is highly polar and will be ionized at typical environmental pH values, leading to high water solubility. This property will facilitate its transport in surface water and groundwater.

The distribution of a chemical in the environment is also governed by its tendency to adsorb to soil and sediment. For ionic compounds like Benzenesulfonic acid, (diethylamino)-, adsorption will be influenced by the pH of the environment and the organic carbon content and clay mineralogy of the soil or sediment. The positively charged diethylamino group (at acidic pH) could interact with negatively charged clay surfaces, while the negatively charged sulfonate group would be repelled. However, at neutral to alkaline pH, the amino group will be less protonated, and the compound will be anionic, leading to lower adsorption to organic matter and clays.

Multimedia environmental fate modeling for a related compound, N,N-diethyl-m-toluamide (DEET), predicts that it primarily partitions to receiving waters (approximately 79%) and to a lesser extent to soil (approximately 21%). nih.gov Given the higher water solubility imparted by the sulfonate group, it is anticipated that Benzenesulfonic acid, (diethylamino)- would have an even greater tendency to remain in the aqueous phase.

Persistence and Transformation Studies in Aqueous and Soil Environments

Based on the limited biodegradability of structurally similar compounds, Benzenesulfonic acid, (diethylamino)- is expected to be persistent in the environment, particularly under anaerobic conditions. core.ac.uk In aerobic environments, its persistence will depend on the presence of adapted microbial communities capable of its degradation. core.ac.uk

In soil environments, the persistence of compounds like methylene-4,4'-dianiline (MDA) is influenced by both biodegradation and chemical absorption to soil organic matter. nih.gov A similar dual fate could be expected for Benzenesulfonic acid, (diethylamino)-, where a fraction may be slowly biodegraded while another portion becomes strongly bound to soil particles, forming non-extractable residues. nih.gov

Abiotic transformation processes could also play a role in the environmental fate of this compound. For some sulfonamides, photolysis has been shown to be a significant degradation process in aqueous matrices. nih.gov The potential for photodegradation of Benzenesulfonic acid, (diethylamino)- in sunlit surface waters warrants further investigation as a potential removal pathway.

Derivatives and Analogues Research: Structure Reactivity Relationships

Synthesis and Characterization of Substituted 3-(Diethylamino)benzenesulfonic Acid Derivatives

The synthesis of substituted 3-(diethylamino)benzenesulfonic acid derivatives can be achieved through various established synthetic routes, often involving the sulfonation of a substituted N,N-diethylaniline precursor. The choice of sulfonating agent and reaction conditions is crucial to control the regioselectivity of the reaction and favor the formation of the desired isomer. Common sulfonating agents include sulfuric acid and chlorosulfonic acid.

The characterization of these newly synthesized derivatives relies on a combination of spectroscopic and analytical techniques to confirm their structure and purity. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are instrumental in determining the substitution pattern on the aromatic ring and confirming the presence of the diethylamino and sulfonic acid groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, such as the S=O stretching of the sulfonic acid group and the C-N stretching of the diethylamino group.

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in the molecule, which should match the calculated values for the proposed structure.

A general synthetic scheme for a substituted 3-(diethylamino)benzenesulfonic acid is presented below:

Scheme 1: General Synthesis of Substituted 3-(Diethylamino)benzenesulfonic Acid Derivatives

| Derivative | Substitution Position | Synthetic Precursor | Characterization Data (Hypothetical) |

| 4-Chloro-3-(diethylamino)benzenesulfonic acid | 4-Chloro | 3-Chloro-N,N-diethylaniline | ¹H NMR: Signals corresponding to aromatic protons and diethylamino group protons with expected splitting patterns. IR (cm⁻¹): ~1170 (asymmetric SO₂ stretch), ~1040 (symmetric SO₂ stretch), ~2970 (C-H stretch). |